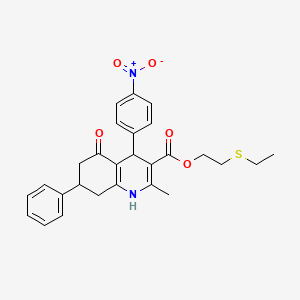
propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate, also known as PMMQ, is a chemical compound that has caught the attention of researchers due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of certain enzymes that are involved in the inflammatory response. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage. In addition, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate in lab experiments is that it is relatively easy to synthesize. This compound has also been found to have low toxicity, which makes it a potentially safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Direcciones Futuras
There are several future directions for the study of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate. One potential direction is to further investigate its anticancer properties and explore its potential use in cancer treatment. Another potential direction is to study its neuroprotective effects and explore its potential use in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The 4-methoxychalcone is then reacted with methylamine and formaldehyde to form 2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxaldehyde. Finally, the propyl ester of the carboxylic acid is formed by reacting the aldehyde with propanol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Propyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
propyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-11-25-21(23)18-13-20(15-6-8-16(24-3)9-7-15)22-19-10-5-14(2)12-17(18)19/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZFZAOQKTFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4928423.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4928434.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4928437.png)

![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)
![N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)
![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)